molecular formula C15H20O5 B8351581 Diethyl o-methoxybenzylmalonate

Diethyl o-methoxybenzylmalonate

Cat. No. B8351581
M. Wt: 280.32 g/mol
InChI Key: WIUNQLXBMACYJA-UHFFFAOYSA-N
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Patent
US05270313

Procedure details

Reaction of diethyl o-methoxybenzylmalonate with formamidine hydrochloride yielded 5-(o-methoxybenzyl)-6-hydroxy-4(3H)-pyrimidione from which, by reaction with phosphorus oxychloride, there was obtained 4,6-dichloro-5-(o-methoxybenzyl)pyrimidine, melting point 95°-96° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][CH:18]=[CH:17][C:4]=1[CH2:5][CH:6]([C:12](OCC)=O)[C:7](OCC)=O.[ClH:21].[CH:22]([NH2:24])=[NH:23].P(Cl)(Cl)([Cl:27])=O>>[Cl:21][C:12]1[C:6]([CH2:5][C:4]2[CH:17]=[CH:18][CH:19]=[CH:20][C:3]=2[O:2][CH3:1])=[C:7]([Cl:27])[N:24]=[CH:22][N:23]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CC(C(=O)OCC)C(=O)OCC)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(=N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielded 5-(o-methoxybenzyl)-6-hydroxy-4(3H)-pyrimidione from which

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1CC1=C(C=CC=C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.